![molecular formula C16H12O6 B590738 Demethoxy-7-O-methylcapillarisin CAS No. 61854-37-3](/img/structure/B590738.png)
Demethoxy-7-O-methylcapillarisin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethoxy-7-O-methylcapillarisin is a natural product found in Vancouveria hexandra . It has a molecular formula of C16H12O6 .
Synthesis Analysis
A new 2-phenoxychromone glycoside was isolated from the n-butanol extract of Artemisia rupestris. Its structure was established as 6-demethoxy-4′-O-methylcapillarisin-7-O-β-glucoside based on spectral data .Molecular Structure Analysis
The molecular structure of Demethoxy-7-O-methylcapillarisin includes a 2-phenoxychromone skeleton . The InChI representation isInChI=1S/C16H12O6/c1-20-11-6-12 (18)16-13 (19)8-15 (22-14 (16)7-11)21-10-4-2-9 (17)3-5-10/h2-8,17-18H,1H3
. Physical And Chemical Properties Analysis
Demethoxy-7-O-methylcapillarisin has a molecular weight of 300.26 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 529.7±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Influenza Virus Inhibition
DMO-CAP has been found to inhibit influenza virus replication by activating the heme oxygenase-1-mediated IFN response . This was discovered in a study where DMO-CAP, a flavonoid derivative of Artemisia rupestris L., exhibited a wide spectrum of anti-influenza A virus (IAV) activity . The study found that DMO-CAP treatment induced the phosphorylation of p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK, which led to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression activated the IFN response and induced the expression of IFN-stimulated genes, thereby leading to efficient anti-IAV effects .
Antibacterial Activity
Another potential application of a similar compound, 3′-Demethoxy-6-O-demethylisoguaiacin, has been found against methicillin-resistant Staphylococcus aureus (MRSA) . The study aimed to determine the potential molecular mechanism of the antibacterial activity of this compound against MRSA using microarray technology . The results showed that this lignan had activity on the cell membrane affecting proteins of the ATP-binding cassette (ABC) transport system causing bacteria death . This molecular mechanism is not present in any antibacterial commercial drug and could be a new target for the development of novel antibacterial agents .
Wirkmechanismus
Demethoxy-7-O-methylcapillarisin (DMO-CAP)
is a flavonoid derivative of Artemisia rupestris L. with significant antiviral properties . Here is an overview of its mechanism of action:
Target of Action
DMO-CAP’s primary targets are the p38 mitogen-activated protein kinase (MAPK), JNK MAPK, and ERK MAPK . These proteins play a crucial role in cellular responses to a variety of stimuli and are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
DMO-CAP interacts with its targets by inducing their phosphorylation . This leads to the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway . The up-regulation of HO-1 expression then activates the IFN response and induces the expression of IFN-stimulated genes .
Biochemical Pathways
The activation of the Nrf2/HO-1 pathway by DMO-CAP leads to a cascade of downstream effects. The up-regulation of HO-1 expression activates the IFN response, which in turn induces the expression of IFN-stimulated genes . These genes play a crucial role in the body’s antiviral defense mechanisms .
Pharmacokinetics
Result of Action
The activation of the HO-1-mediated IFN response by DMO-CAP leads to efficient anti-influenza A virus (IAV) effects . It inhibits IAV replication, thereby exerting a broad spectrum of antiviral activities against IAV in vitro .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-20-11-6-12(18)16-13(19)8-15(22-14(16)7-11)21-10-4-2-9(17)3-5-10/h2-8,17-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNDYPDNBEAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)OC3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20813518 |
Source
|
Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61854-37-3 |
Source
|
Record name | 5-Hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20813518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.